molecular formula C10H9Cl2N5 B584105 N5-Methyllamotrigine CAS No. 1373243-86-7

N5-Methyllamotrigine

Cat. No.: B584105
CAS No.: 1373243-86-7
M. Wt: 270.117
InChI Key: WVJYMSFBMQWMAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N5-Methyllamotrigine typically involves the reductive N-methylation of nitro compounds. This method is preferred due to its straightforward approach and cost-effectiveness. The process involves the sequential hydrogenation and methylation of nitro compounds using various methylating agents and catalytic systems

Chemical Reactions Analysis

N5-Methyllamotrigine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N5-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-dione, while reduction may yield N5-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine .

Scientific Research Applications

N5-Methyllamotrigine is widely used in scientific research due to its potent inhibitory effects on voltage-gated sodium channels and its activation of GABA(A) receptors . It is used as a research tool to study ligand-receptor interactions and has applications in various fields, including:

    Chemistry: Used to study the properties and reactions of triazine derivatives.

    Biology: Used to investigate the role of sodium channels and GABA(A) receptors in cellular processes.

    Medicine: Potential therapeutic applications in the treatment of neurological disorders such as epilepsy and bipolar disorder.

    Industry: Used in the development of new pharmaceuticals and chemical compounds.

Mechanism of Action

N5-Methyllamotrigine exerts its effects by inhibiting voltage-gated sodium channels and activating GABA(A) receptors . The inhibition of sodium channels reduces neuronal excitability, while the activation of GABA(A) receptors enhances inhibitory neurotransmission. These actions contribute to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

N5-Methyllamotrigine is unique due to its dual action as both an inhibitor of voltage-gated sodium channels and an activator of GABA(A) receptors. Similar compounds include:

This compound’s unique combination of actions makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-5-N-methyl-1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N5/c1-14-9-8(16-17-10(13)15-9)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJYMSFBMQWMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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